2-Ethoxyethanol is a versatile solvent with several properties that make it useful in scientific research. It is a good miscible with water and many organic solvents, making it suitable for dissolving a wide range of substances []. Additionally, it has a relatively low boiling point (135 °C) and high flash point (120 °F), allowing for safe evaporation and concentration of solutions []. These characteristics make it valuable for various research applications, including:
Beyond its solvent properties, 2-Ethoxyethanol has been used in specific scientific research areas, including:
2-Ethoxyethanol, also known by its systematic name ethylene glycol monoethyl ether, is a colorless, flammable liquid with a sweet, pleasant ether-like odor and a slightly bitter taste. It is classified as a glycol ether and has the chemical formula . This compound is produced primarily through the reaction of ethylene oxide with ethanol, making it a significant industrial solvent and production intermediate . Its properties include a boiling point of approximately 171 °C and a density of about 0.9 g/cm³ .
2-Ethoxyethanol is a hazardous compound with several safety concerns:
Due to these hazards, proper personal protective equipment (PPE) like gloves, safety glasses, and respiratory protection should be worn when handling 2-Ethoxyethanol. It is also crucial to work in a well-ventilated area and follow safe handling procedures outlined in safety data sheets (SDS).
The compound also shows compatibility with many organic solvents but is incompatible with strong oxidizers and alkalies .
The biological activity of 2-Ethoxyethanol has raised concerns regarding its health effects. Acute exposure can lead to irritation of the skin, eyes, and respiratory system, while chronic exposure may affect the nervous system and reproductive health. Specifically, it has been identified as a potential teratogen in humans due to its teratogenic effects observed in animal studies . Furthermore, prolonged exposure may result in anemia and damage to the kidneys and liver .
The primary method for synthesizing 2-Ethoxyethanol involves the reaction of ethylene oxide with ethanol under controlled conditions. This process typically requires the presence of a catalyst to facilitate the reaction . The reaction can be summarized as follows:
Alternative synthesis methods may involve other etherification processes or chemical transformations involving related compounds.
2-Ethoxyethanol finds extensive use across various industries due to its solvent properties. Key applications include:
Additionally, it is utilized in pH regulators and water treatment products .
Several compounds share structural similarities with 2-Ethoxyethanol. Below is a comparison highlighting its uniqueness:
Compound Name | Chemical Formula | Unique Features |
---|---|---|
Ethylene Glycol | Commonly used as an antifreeze; lower boiling point than 2-Ethoxyethanol. | |
Propylene Glycol | Used in food products; less toxic than 2-Ethoxyethanol. | |
Butyl Glycol | Higher molecular weight; used primarily as a solvent in paints and coatings. |
Uniqueness of 2-Ethoxyethanol:
Property | Value | Source |
---|---|---|
Molecular Formula | C₄H₁₀O₂ | [9] [12] |
Molecular Weight (g/mol) | 90.12 | [9] [12] |
Chemical Composition | C₂H₅OCH₂CH₂OH | [2] [8] |
Appearance | Clear, colorless liquid | [2] [8] |
Boiling Point (°C) | 135 | [9] [12] |
Melting Point (°C) | -70 to -90 | [9] [12] |
Flash Point (°C) | 40-44 | [9] [12] |
Density (g/cm³ at 20°C) | 0.929-0.930 | [9] [12] |
Viscosity (mPa·s at 25°C) | 2.5 | [1] |
Vapor Pressure (mmHg at 20°C) | 3.8 | [9] |
Vapor Density (vs air) | 3.1 | [9] |
Solubility in Water | Completely miscible | [2] [8] |
Refractive Index (nD20) | 1.407 | [9] [12] |
Auto-ignition Temperature (°C) | 235-460 | [9] [12] |
Explosion Limits (%) | 1.8-15.7 | [12] |
CAS Number | 110-80-5 | [7] [9] |
EC Number | 203-804-1 | [12] |
2-Ethoxyethanol demonstrates exceptional performance as an industrial solvent across multiple manufacturing processes due to its unique combination of physical and chemical properties [2] [8]. Research indicates that the compound possesses the ability to dissolve chemically diverse materials including oils, resins, grease, waxes, nitrocellulose, and lacquers [2] [8]. This broad solvency spectrum makes it an ideal choice for multi-purpose cleaning applications and degreasing solutions in industrial settings [2] [8].
Manufacturing processes utilizing 2-ethoxyethanol benefit from its moderate boiling point of approximately 135°C, which provides controlled evaporation rates suitable for applications requiring precise drying characteristics [1] [9]. The compound's low viscosity of 2.5 mPa·s at 25°C facilitates easy application and incorporation into various chemical mixtures, enhancing manufacturing efficiency [1]. Studies have documented its effectiveness in dissolving nitrocellulose and other polymer systems, making it particularly valuable in specialized manufacturing applications [4] [5].
Research findings demonstrate that 2-ethoxyethanol's complete miscibility with water and organic solvents such as acetone and ethanol enables its use in a wide range of formulations [1] [2]. This versatility supports its application in manufacturing processes that require compatible solvent systems for complex chemical formulations [2] [8]. Industrial applications leverage the compound's favorable evaporation rate, which proves essential in cleaning and surface preparation processes where controlled drying is critical [1].
Extensive research has been conducted on 2-ethoxyethanol's role as a chemical intermediate in various synthesis pathways [6] [10] [13]. The compound serves as a precursor in the synthesis of more complex glycol ether derivatives, with research demonstrating its conversion to diethylene glycol dimethyl ether and ethylene glycol through catalytic processes [6]. Patent research indicates that solid acid catalysts enable the high-selectivity preparation of these products under controlled temperature and pressure conditions [6].
Scientific investigations have explored novel synthesis methods for 2-ethoxyethanol derivatives, with research focusing on the development of efficient catalytic systems [10] [11]. Studies utilizing hydrolysis reactions with inorganic acids have been documented, providing alternative synthetic routes for producing 2-ethoxyethanol and related compounds [10] [11]. These research findings contribute to the understanding of optimized production methods and potential applications in chemical manufacturing [10] [11].
Research on ethylene glycol monomethyl ether monolaurate synthesis has demonstrated the effectiveness of novel solid base catalysts in transesterification reactions involving 2-ethoxyethanol analogs [13]. The study achieved a 91% yield using potassium fluoride modified sodium aluminate catalysts, indicating the potential for efficient synthetic pathways [13]. Kinetic studies revealed second-order reaction kinetics with an activation energy of 56.54 kJ mol⁻¹, providing valuable data for process optimization [13].
Research in coating and surface technology applications has established 2-ethoxyethanol as a critical component in formulations requiring superior flow and leveling properties [18] [20] [21]. Studies indicate that glycol ethers, including 2-ethoxyethanol, are widely used in coating applications for their ability to enhance product flow and reduce drying times [18]. The compound's solvency characteristics make it particularly effective in paint and ink formulations where consistency and controlled evaporation are essential [18].
Industrial research has documented the use of 2-ethoxyethanol in photoresist compositions for semiconductor applications, where it serves as a solvent component [31] [33]. Patent investigations reveal that the compound's properties contribute to improved photosensitivity and lower toxicity compared to traditional solvents [31]. Research indicates that photoresist compositions containing 2-ethoxyethanol derivatives demonstrate enhanced film thickness properties and solution stability [31] [33].
Surface coating research has explored the compound's role in strongly adherent coating systems, with studies focusing on its contribution to substrate adhesion and coating performance [16]. The research demonstrates that glycol ether solvents enhance the formation of chemical species that improve substrate interaction and coating durability [16]. Manufacturing process studies indicate that 2-ethoxyethanol contributes to controlled evaporation rates that are critical for achieving optimal coating properties [21].
Application Sector | Primary Function | Key Benefits | Source |
---|---|---|---|
Paints and Coatings | Solvent for resins, lacquers, varnishes | Excellent solvency, flow properties | [2] [3] [5] |
Chemical Synthesis | Chemical intermediate and reactant | High reactivity, good selectivity | [6] [10] [13] |
Surface Technology | Coating adhesion and flow properties | Strong adhesion, controlled evaporation | [16] [18] [21] |
Textile Industry | Dyeing agent and fiber treatment | Dye penetration, level dyeing | [22] [23] [27] |
Semiconductor Manufacturing | Photoresist solvent component | High purity, controlled volatility | [28] [29] [31] |
Cleaning Products | Multi-purpose cleaner and degreaser | Dissolves oils, grease, waxes | [2] [8] [26] |
Automotive Coatings | Coating formulation solvent | Durability, aesthetic enhancement | [17] [41] |
Electronics Industry | Precision cleaning and manufacturing | High precision, low contamination | [28] [32] [34] |
Pharmaceutical Intermediate | Synthesis intermediate | Versatile reactivity | [43] [44] |
Research in textile industry applications has identified 2-ethoxyethanol as an effective dyeing agent and fiber treatment component [22] [23] [27]. Studies demonstrate its utility in dyeing and printing textiles, where it functions as a mutual solvent for formulation of soluble oils and lacquer thinners [22]. The compound's properties enable superior dye penetration and uniform color distribution in textile processing applications [23] [27].
Industrial research has documented the use of glycol ethers in textile dyebath formulations to achieve proper shade development, level dyeing characteristics, and improved colorfastness [27]. Studies indicate that these compounds help dyes penetrate and saturate fabric fibers, thereby accelerating the dyeing process and reducing processing times [27]. Research findings demonstrate that glycol ethers serve as effective couplers for other dye formulation components and function as compatibilizing agents for fabric blends such as nylon and acrylic combinations [27].
Textile processing research has explored the role of 2-ethoxyethanol in setting twist and conditioning yarns and cloth during manufacturing [3] [23]. Studies indicate that the compound contributes to textile printing applications and textile soap formulations [3]. Research on polyester yarn production has investigated the deliberate addition of related glycol compounds to improve dyeability uniformity, demonstrating the importance of controlled ether content in achieving consistent textile performance [24].
Comprehensive research in semiconductor and electronics manufacturing has established 2-ethoxyethanol as a critical component in photoresist formulations used in wafer fabrication processes [28] [30] [31]. Studies indicate that the compound is contained in positive photoresists utilized during semiconductor manufacturing, where precision and purity requirements are paramount [28]. Research demonstrates that approximately 400 workplace air samples from seven different semiconductor companies documented the presence of 2-ethoxyethanol in manufacturing environments [28].
Electronics industry research has focused on the compound's role in photolithographic processes essential for semiconductor device production [29] [30]. Studies indicate that ethylene oxide-based glycol ether solvents, including 2-ethoxyethanol, are components used in photoresist and photoresist stripper products [29]. Research findings demonstrate that these compounds exhibit good compatibility, high solubility, and effective rinsing properties necessary for cleaning photoresist residue in semiconductor manufacturing processes [29].
Scientific investigations have documented the use of 2-ethoxyethanol in chemical mechanical planarization processes, which involve smoothing wafer surfaces through combined chemical and mechanical forces [29]. Research indicates that specialized ethylene oxide-based surfactants serve as ingredients in silicon wafer cutting fluids, functioning as coolants and lubricants designed to prevent silicon swarf agglomeration [29]. Studies emphasize that high purity and low metal ion content are standard quality requirements for semiconductor industry applications [29] [32].
Research on industrial solvent alternatives has identified propylene glycol ethers as potential replacements for traditional ethylene glycol ethers, including 2-ethoxyethanol [35] [37] [39]. Studies indicate that propylene glycol ethers are being evaluated as substitutes due to improved environmental health characteristics while maintaining comparable performance properties [35] [37]. Research demonstrates that these alternative solvents exhibit similar evaporation and solubility performance characteristics [37].
Solvent substitution research has documented the development of comprehensive selection guides for identifying greener alternatives to conventional organic solvents [35]. Studies indicate that solvent selection tools incorporate environmental, health, and performance criteria to evaluate replacement options [35]. Research findings demonstrate that while some alternative solvents show promise, achieving complete substitution often requires substantial process re-engineering [35].
Industrial research has explored the limitations and challenges associated with replacing established glycol ether solvents in existing manufacturing processes [36] [39]. Studies indicate that ethylene oxide-based glycol ether solvents have been used in the coatings industry for over fifty years due to their excellent performance properties including evaporation rate, blush resistance, flow-out and leveling properties [36] [39]. Research demonstrates that these solvents exhibit superior solvent activity for coating resins compared to ester or ketone solvents in their evaporation rate range [36] [39].
Parameter | Value | Source |
---|---|---|
Global Market Size (2023) | USD 1.3 billion | [43] |
North America Market Size (2022) | USD 0.3 billion | [41] |
Projected Global Market Size (2032) | USD 2.1 billion | [43] |
Global CAGR (2024-2032) | 5.6% | [43] |
North America CAGR (2024-2030) | 5.5% | [41] |
Market Share - North America (%) | 34.5% | [44] |
Market Share - Asia Pacific | Fastest growing | [47] |
Market Share - Europe | Significant market | [47] |
Market research data indicates that the global 2-ethoxyethanol market was valued at approximately USD 1.3 billion in 2023 and is projected to reach USD 2.1 billion by 2032, representing a compound annual growth rate of 5.6% [43]. North American markets specifically show strong growth potential, with projections indicating expansion from USD 0.3 billion in 2022 to USD 0.4 billion by 2030 [41]. Research demonstrates that market growth is driven by extensive applications across automotive, construction, and pharmaceutical industries [41] [43].
Flammable;Acute Toxic;Irritant;Health Hazard